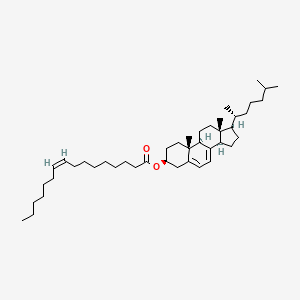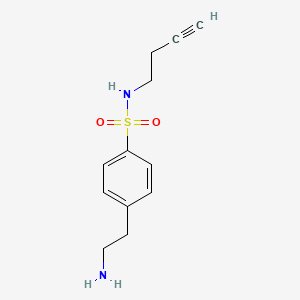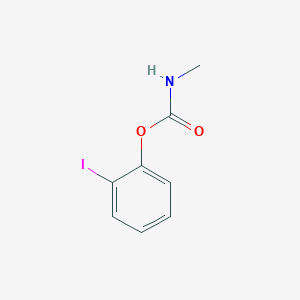
2-Iodophenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodophenyl methylcarbamate is an organic compound with the molecular formula C8H8INO2 It is a derivative of phenylcarbamate, where the phenyl ring is substituted with an iodine atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodophenyl methylcarbamate typically involves the reaction of 2-iodophenol with methyl isocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodophenyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 2-iodophenol and methylamine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include various substituted phenylcarbamates.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include reduced phenylcarbamates.
Hydrolysis: Products include 2-iodophenol and methylamine.
Applications De Recherche Scientifique
2-Iodophenyl methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase inhibitors.
Mécanisme D'action
The mechanism of action of 2-Iodophenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides targeting the nervous systems of pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodophenyl methylcarbamate
- 4-Iodophenyl methylcarbamate
- 2-Bromophenyl methylcarbamate
- 2-Chlorophenyl methylcarbamate
Uniqueness
2-Iodophenyl methylcarbamate is unique due to the presence of the iodine atom at the second position on the phenyl ring. This substitution significantly affects its reactivity and biological activity compared to other halogen-substituted phenylcarbamates. The iodine atom’s size and electronegativity contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
13538-28-8 |
|---|---|
Formule moléculaire |
C8H8INO2 |
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
(2-iodophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8INO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
Clé InChI |
HVJMIFGTRJLGIB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


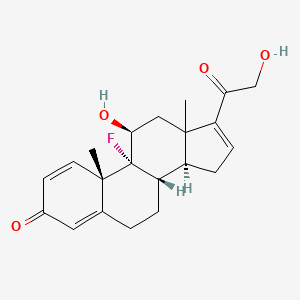
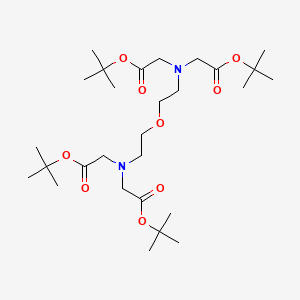
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
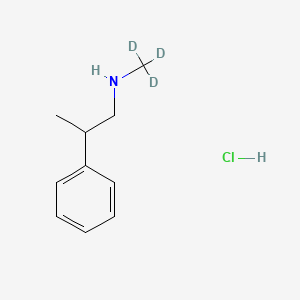
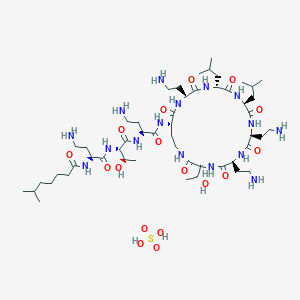
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
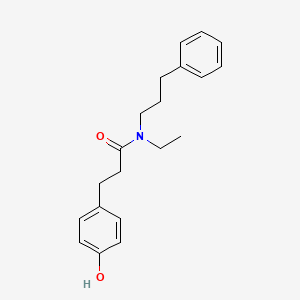
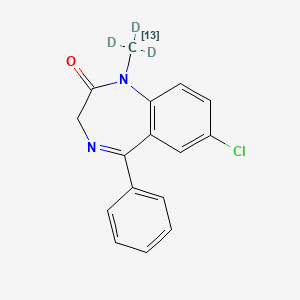
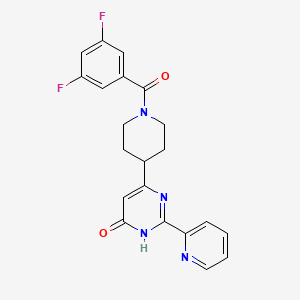
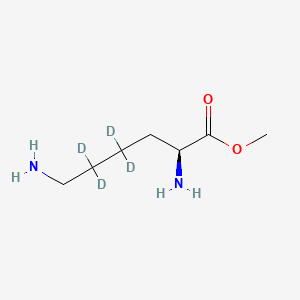
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
